PSF-IN-1

Catalog No.
S2648431
CAS No.
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSF-IN-1

Product Name

PSF-IN-1

IUPAC Name

7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3

InChI Key

YSMHBLKPFCNMPE-UHFFFAOYSA-N

SMILES

Array

solubility

not available

PSF-IN-1 is a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase, Non-receptor Type 11 (PTPN11), commonly known as SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), primarily by activating the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of SHP2 is implicated in various human cancers, making it a key target for therapeutic development, especially for tumors driven by RTK activation or those that have developed resistance to other targeted therapies. PSF-IN-1 and its analogs were developed as orally bioavailable alternatives to earlier tool compounds, enabling robust investigation of SHP2's role in both cellular and in vivo models of cancer.

Substituting SHP2 inhibitors based on target class alone is unreliable and can compromise experimental outcomes. First-generation allosteric inhibitors, such as the widely used tool compound SHP099, exhibit significant liabilities, particularly poor pharmacokinetic properties, that limit their utility to in vitro applications. PSF-IN-1 and related aminopyrimidinones were specifically engineered to overcome these limitations by improving oral exposure and maintaining high potency. Differences in oral bioavailability, cellular potency, and selectivity profiles between inhibitors mean that data generated with one compound cannot be directly extrapolated to another. Procuring PSF-IN-1 is a deliberate choice for researchers planning in vivo studies that require consistent, dose-dependent target engagement via oral administration, a workflow where less bioavailable substitutes like SHP099 are unsuitable.

Superior Cellular Antiproliferative Potency Compared to Benchmark Inhibitor SHP099

In a direct comparison using the Detroit-562 pharyngeal carcinoma cell line, PSF-IN-1 (referred to as compound 1 in the source) demonstrated significantly stronger antiproliferative activity than the first-generation benchmark inhibitor, SHP099. PSF-IN-1 inhibited cell proliferation with an IC50 of 1.38 µM, marking a 4.7-fold greater potency than SHP099 in the same assay.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data1.38 µM (PSF-IN-1)
Comparator Or BaselineSHP099: 6.47 µM
Quantified Difference4.7-fold more potent than SHP099
ConditionsDetroit-562 pharyngeal carcinoma cell line proliferation assay.

This enables researchers to use lower effective concentrations in cellular assays, reducing the risk of off-target effects and increasing confidence that observed phenotypes are due to specific SHP2 inhibition.

Demonstrated Oral Efficacy in In Vivo Tumor Models, Enabling Preclinical Therapeutic Studies

A key differentiator for the aminopyrimidinone class, including PSF-IN-1, is its suitability for oral dosing in preclinical models. In a mouse xenograft model using Detroit-562 cells, oral administration of PSF-IN-1 resulted in dose-dependent pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy. This contrasts with earlier inhibitors that were often limited by poor oral exposure, making PSF-IN-1 a more viable tool for efficacy studies requiring systemic administration.

Evidence DimensionIn Vivo Oral Efficacy
Target Compound DataAchieved dose-dependent PK/PD and efficacy via oral dosing
Comparator Or BaselineFirst-generation inhibitors (e.g., SHP099) with known poor pharmacokinetic properties
Quantified DifferenceQualitatively improved suitability for oral in vivo studies
ConditionsImmunocompromised mice with subcutaneously implanted Detroit-562 tumor cells.

This compound is designed and validated for oral dosing in animal studies, a critical processing and workflow advantage that enables long-term efficacy and combination studies not feasible with inhibitors that require more invasive administration routes.

In Vivo Efficacy and Combination Studies in RTK-Driven Tumor Models

The demonstrated oral efficacy of PSF-IN-1 makes it a suitable choice for preclinical animal studies evaluating SHP2 inhibition as a monotherapy or in combination with other targeted agents. Its ability to achieve systemic exposure via oral gavage simplifies long-term dosing schedules required to assess tumor growth inhibition in xenograft or syngeneic models dependent on RAS-ERK signaling.

Cell-Based Pathway Analysis in Cancer Cell Lines with High Confidence

With its 4.7-fold greater antiproliferative potency compared to the benchmark SHP099 in Detroit-562 cells, PSF-IN-1 allows for more precise dissection of SHP2-dependent signaling pathways. Researchers can use lower concentrations to minimize potential off-target confounding variables when studying downstream effects like p-ERK modulation or gene expression changes.

Investigating Mechanisms of Acquired Resistance to Kinase Inhibitors

SHP2 is a central node in signaling pathways that mediate adaptive resistance to inhibitors of kinases like EGFR, ALK, or MEK. The favorable in vivo properties of PSF-IN-1 make it a valuable tool for studies designed to test whether SHP2 inhibition can prevent or reverse acquired resistance to other targeted cancer therapies in preclinical models.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

Dates

Last modified: 08-16-2023

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